

1,4-Dioxaspiro[4.5]decan-8-one chemical properties

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Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decan-8-one

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An In-depth Technical Guide to the Chemical Properties of **1,4-Dioxaspiro[4.5]decan-8-one**

Introduction

1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is a spirocyclic organic compound with the molecular formula $C_8H_{12}O_3$.^{[1][2][3]} Its unique structure, which combines a dioxane ring with a cyclohexanone core, makes it a valuable bifunctional synthetic intermediate.^{[1][4][5]} The ketal group serves as a protective shield for one of the ketone functionalities of 1,4-cyclohexanedione, enabling selective reactions at the unprotected ketone group.^{[1][6]} This characteristic is crucial in multi-step syntheses where precise control is required.^[1]

This compound is a key building block in the synthesis of a wide range of molecules, including pharmaceutical intermediates for potent analgesic compounds, liquid crystals, and insecticides.^{[1][4][7][8][9]} Notably, it is used in the creation of tritium-labeled probes for the autoradiographic study of dopamine reuptake complexes, highlighting its importance in neuropharmacological research.^{[1][7][9][10]} The rigid, three-dimensional spirocyclic scaffold is of significant interest in drug design as it allows for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.^{[11][12]}

Chemical and Physical Properties

1,4-Dioxaspiro[4.5]decan-8-one is typically a white to off-white crystalline powder or a colorless to pale yellow liquid with a mild odor.^{[1][10]} It is soluble in organic solvents such as

chloroform and methanol.[1][7][8]

Quantitative Data Summary

Property	Value	References
CAS Number	4746-97-8	[1][3][5][13]
Molecular Formula	C ₈ H ₁₂ O ₃	[1][2][3][5]
Molecular Weight	156.18 g/mol	[1][2][3][5]
Melting Point	70-74 °C	[1][7][8][9][13][14]
Boiling Point	112 °C	[1]
67-70 °C @ 0.45 Torr	[13]	
Density	1.16 g/cm ³	[1]
Refractive Index	1.489	[1]
Flash Point	106.7 °C	[1][8]

Stability and Storage

1,4-Dioxaspiro[4.5]decan-8-one is stable at room temperature when stored in a dry, well-ventilated, and light-protected environment.[1] For optimal integrity, it should be kept in a tightly sealed, light-resistant container, potentially under an inert atmosphere like nitrogen or argon, and may be refrigerated.[1][10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15] The compound is sensitive to moisture and may decompose under acidic conditions to release irritating fumes.[10][15]

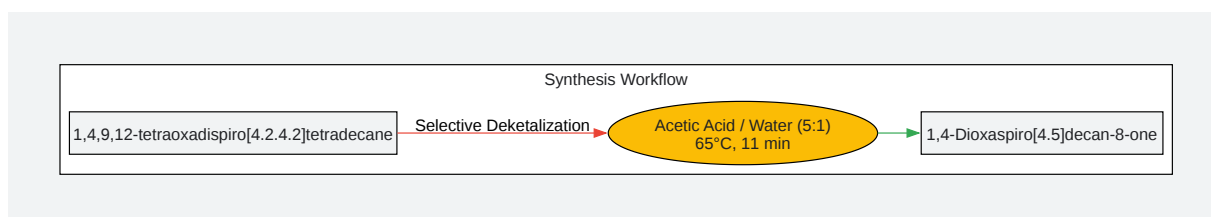
Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A primary method for synthesizing **1,4-Dioxaspiro[4.5]decan-8-one** involves the protection of one ketone group of 1,4-cyclohexanedione using ethylene glycol.[6] An alternative route is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[4][5]

Protocol 1: Synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane[4]

- **Reaction Setup:** A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is prepared in a 5:1 (v/v) mixture of acetic acid and water to a concentration of 0.5 g/mL.[4][12]
- **Heating:** The reaction mixture is heated to 65°C and maintained at this temperature.[4][12]
- **Monitoring:** The reaction progress is monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time is significantly reduced to approximately 11 minutes under these optimized conditions.[4][12]
- **Workup and Purification:** Upon completion, the mixture is cooled. The product, **1,4-Dioxaspiro[4.5]decan-8-one**, is then isolated using standard workup and purification techniques.[12]



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Synthesis of **1,4-Dioxaspiro[4.5]decan-8-one**.

Application in Synthesis: Preparation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

1,4-Dioxaspiro[4.5]decan-8-one is a versatile precursor for synthesizing other valuable intermediates. A key application is its conversion to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which can be achieved via direct reductive amination or a two-step process involving an oxime intermediate.[16]

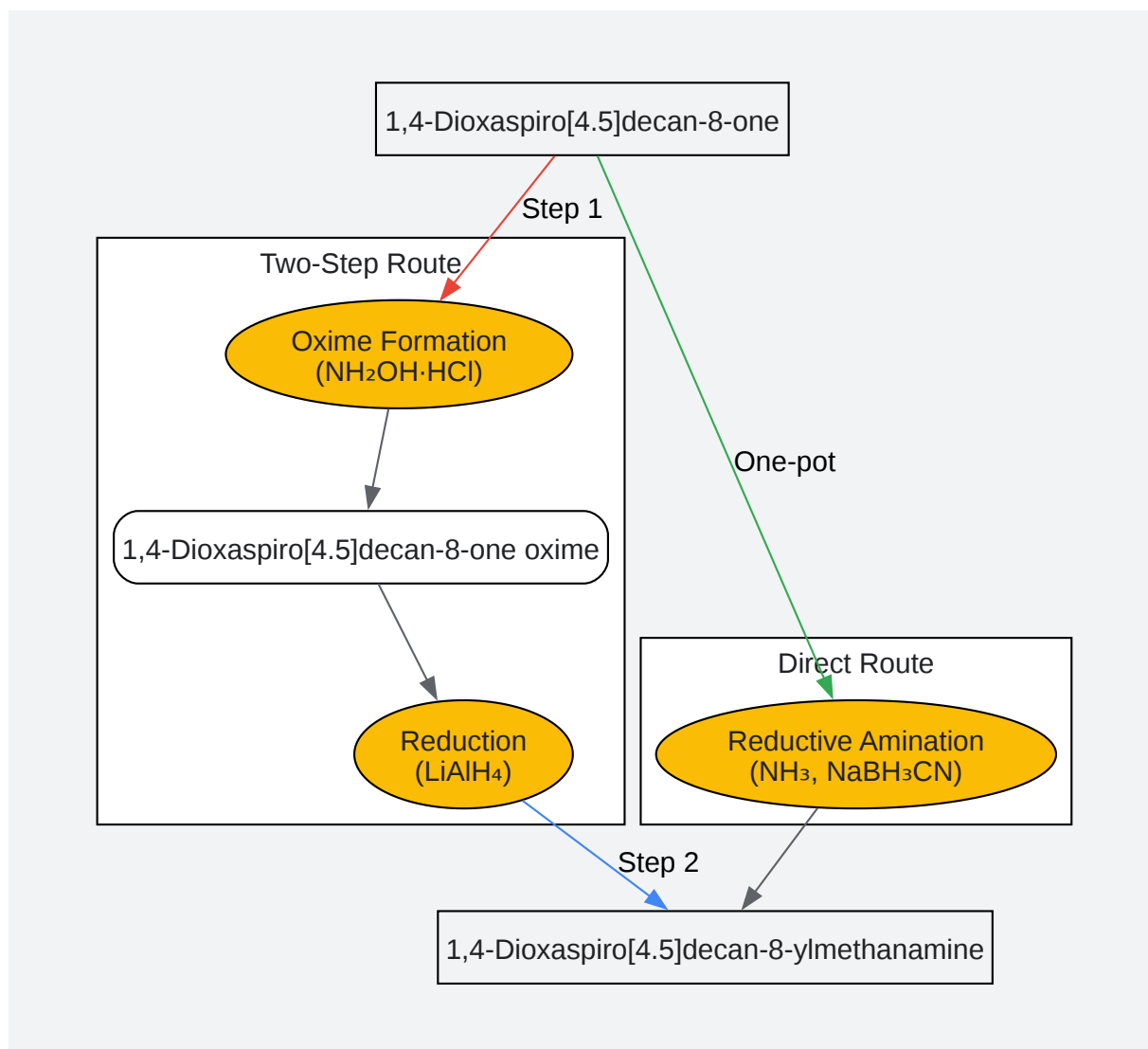
Protocol 2: Reductive Amination[12][16]

- Imine Formation: Dissolve **1,4-Dioxaspiro[4.5]decan-8-one** (1.0 eq) in anhydrous methanol. Add an excess (10-20 eq) of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[\[12\]](#)[\[16\]](#)
- Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN , 1.5 eq) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise to the reaction mixture.[\[12\]](#)[\[16\]](#)
- pH Adjustment: Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid.[\[12\]](#)
- Workup: After the reaction is complete (monitored by TLC), quench the reaction and perform a standard workup, which may involve extraction with an organic solvent, washing with saturated aqueous sodium bicarbonate and brine, and drying over an anhydrous salt like magnesium sulfate.[\[16\]](#)

Protocol 3: Synthesis via Oxime Intermediate[\[16\]](#)

- Step 1: Oxime Formation
 - Reaction Setup: Dissolve **1,4-Dioxaspiro[4.5]decan-8-one** (1.0 eq) in a mixture of ethanol and water.[\[16\]](#)
 - Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq).[\[16\]](#)
 - Reaction: Heat the mixture to reflux for 1-4 hours, monitoring by TLC.[\[16\]](#)
 - Isolation: Upon completion, cool the mixture and remove ethanol under reduced pressure. The product, **1,4-Dioxaspiro[4.5]decan-8-one** oxime, may precipitate or can be extracted with an organic solvent like ethyl acetate.[\[16\]](#)
- Step 2: Oxime Reduction
 - Reaction Setup: Prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent (e.g., THF or diethyl ether) at 0°C.[\[16\]](#)

- Addition: Add a solution of the **1,4-Dioxaspiro[4.5]decan-8-one** oxime (1.0 eq) dropwise to the LiAlH_4 suspension at 0°C .[\[16\]](#)
- Reaction: Warm the mixture to room temperature and then heat to reflux for 4-8 hours.[\[16\]](#)
- Quenching and Workup: Cool the reaction to 0°C and carefully quench using a Fieser workup (sequential dropwise addition of water, 15% aqueous NaOH , and then more water). Stir until a granular precipitate forms, filter the solid, and wash it with diethyl ether or THF to isolate the final product.[\[11\]](#)[\[16\]](#)



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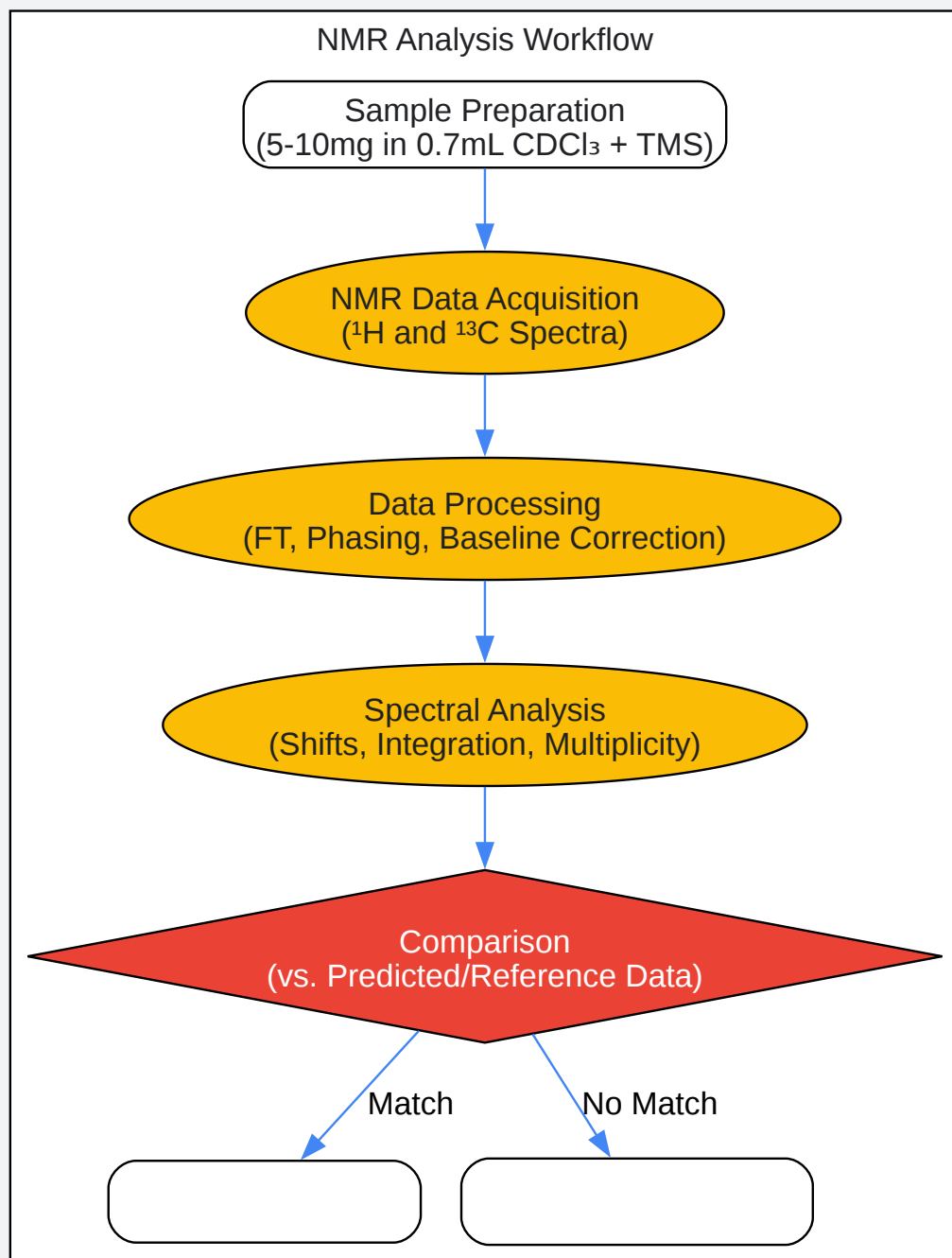
Synthetic pathways to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Structural Analysis via NMR Spectroscopy

Confirming the structure of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this elucidation.

Protocol 4: Sample Preparation and NMR Analysis^[17]

- Sample Preparation:
 - Accurately weigh 5-10 mg of the compound (e.g., 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine).
 - Dissolve the sample in ~0.7 mL of a deuterated solvent, such as CDCl₃, containing tetramethylsilane (TMS) as an internal standard.
 - Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: Use a standard single-pulse program on a 400 MHz spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Use a proton-decoupled pulse program on a 100 MHz spectrometer. A higher number of scans (≥1024) is typically required with a relaxation delay of 2-5 seconds.
- Data Analysis:
 - Process the acquired data (Fourier transform, phase correction, baseline correction).
 - Compare the experimental chemical shifts, multiplicities, and integration values with predicted data or reference spectra to confirm the structure.



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Logical workflow for structural confirmation by NMR.

Safety and Handling

1,4-Dioxaspiro[4.5]decan-8-one is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][15] Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling.[15] Work should be conducted in a well-ventilated area or outdoors.[15] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] There is no evidence to suggest the compound is carcinogenic.[10]

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